KadcoccinoneF
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Overview
Description
KadcoccinoneF is a compound derived from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This plant has been traditionally used in Chinese medicine for treating various ailments such as rheumatoid arthritis and gastroenteric disorders . This compound is one of the many structurally diverse and biologically important compounds isolated from this plant, known for its potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccinoneF involves several steps, including the extraction of the plant material, followed by purification and isolation of the compound general methods for isolating triterpenoids and lignans from Kadsura species involve solvent extraction, chromatography, and crystallization techniques .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings but on a larger scale. This would involve the use of industrial-grade solvents and large-scale chromatography systems to isolate and purify the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
KadcoccinoneF, like other triterpenoids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, alkoxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
KadcoccinoneF has shown potential in various scientific research applications, including:
Chemistry: As a model compound for studying the chemical behavior of triterpenoids and lignans.
Biology: Investigating its effects on cellular processes and its potential as a bioactive compound.
Medicine: Exploring its pharmacological activities, such as anti-inflammatory, anti-tumor, and anti-HIV effects.
Industry: Potential use in developing new pharmaceuticals and natural product-based therapies
Mechanism of Action
The mechanism of action of KadcoccinoneF involves its interaction with various molecular targets and pathways. It has been shown to inhibit nitric oxide production, which is involved in inflammatory responses. Additionally, this compound may exert its effects by modulating signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
KadcoccinoneF can be compared with other triterpenoids and lignans isolated from Kadsura species, such as:
- Kadsurin
- Schisantherin
- Kadsuric acid
These compounds share similar structural features and biological activities but may differ in their specific pharmacological effects and potency. This compound is unique due to its specific molecular structure and the particular pathways it targets .
Properties
Molecular Formula |
C32H48O5 |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(E,6R)-6-[(3R,9R,10R,13R,14S,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-12-oxo-1,2,3,5,6,9,11,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)22-14-17-31(7)23-12-13-25-29(4,5)27(37-21(3)33)15-16-30(25,6)24(23)18-26(34)32(22,31)8/h11-12,19,22,24-25,27H,9-10,13-18H2,1-8H3,(H,35,36)/b20-11+/t19-,22-,24+,25?,27-,30-,31+,32+/m1/s1 |
InChI Key |
CXCLSVWIIVYSPZ-YQNCHYHFSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(C(=O)C[C@H]3C2=CCC4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(=O)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Origin of Product |
United States |
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